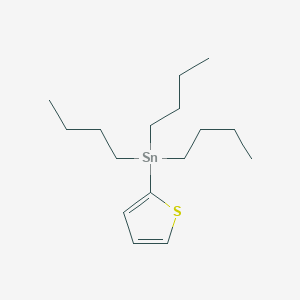
Méthyl-2,3-dicarboxylate d'acide méthacrylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dimethyl citraconate involves several chemical reactions, one of which is the Michael addition of nitroalkanes to dimethyl citraconate, with DBU as a base. This process allows the one-pot formation of keto diesters, proceeding through an equilibrium form of the acceptor, followed by Michael addition of the nitroalkane and then in situ Nef conversion (Ballini et al., 2002).
Molecular Structure Analysis
The molecular structure of dimethyl citraconate is characterized by its carbon backbone and the ester functional groups. Studies on related citrate-based compounds have focused on the structural properties, such as in the case of a complex of uranyl citraconate with dimethylacetamide, which was synthesized and studied by single crystal X-ray diffraction analysis. This research provides insights into the layered structure and crystal-chemical groups of uranyl complexes with citraconate anions (Serezhkina et al., 2017).
Chemical Reactions and Properties
Dimethyl citraconate participates in various chemical reactions, including Michael addition, as previously mentioned. Its reactivity and chemical properties make it a valuable compound in organic synthesis. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, involved stereospecific osmium catalyzed oxidation of dimethyl citraconate (Moen et al., 2007).
Physical Properties Analysis
The physical properties of dimethyl citraconate, such as boiling point, melting point, and solubility, are important for its handling and application in various chemical processes. While specific studies on the physical properties of dimethyl citraconate were not identified in the current search, related research on citrate synthases and their stability across different temperatures provides a contextual understanding of the stability and behavior of citrate-related compounds under various conditions.
Chemical Properties Analysis
The chemical properties of dimethyl citraconate, including its reactivity with different chemical groups and its role in synthesis reactions, have been explored in various studies. For instance, the synthesis and structural analysis of complexes involving citraconate ions offer insights into the compound's chemical behavior and its interaction with other molecules (Serezhkina et al., 2017).
Applications De Recherche Scientifique
Synthèse asymétrique dans la fabrication pharmaceutique
Le méthyl-2,3-dicarboxylate d'acide méthacrylique est utilisé dans la synthèse asymétrique de composés chiraux, qui sont essentiels à la fabrication de divers ingrédients pharmaceutiques actifs (API). La réduction énantiosélective du this compound catalysée par une énantioréductase est une étape clé dans la production de diméthyl-2-méthylsuccinate optiquement pur, un bloc de construction important dans les produits pharmaceutiques .
Biocatalyse
Dans le domaine de la biocatalyse, le this compound sert de substrat pour les énantioréductases provenant de différents micro-organismes. Ces enzymes, telles que celles provenant de Bacillus sp., Saccharomyces eubayanus et Aspergillus flavus, présentent une forte tolérance au substrat et une stéréosélectivité élevée, ce qui les rend adaptées aux conversions de substrats à haute concentration .
Production de produits chimiques fins
Le composé est également important dans la synthèse de produits chimiques fins, où sa conversion en divers produits enrichis énantiomériquement est précieuse. Ce processus est essentiel pour créer des composés ayant des activités optiques spécifiques requises dans certaines applications chimiques .
Recherche sur les effets immunomodulateurs
Le this compound a des applications potentielles dans l'immunomodulation. Des études suggèrent qu'il pourrait être une option de traitement alternative pour les maladies auto-immunes chroniques telles que la sclérose en plaques et le psoriasis, suite au succès de composés similaires tels que le fumarate de diméthyle .
Mécanisme D'action
Itaconate, a byproduct of the tricarboxylic acid cycle, is an emerging metabolic small molecule that regulates macrophage inflammation. Itaconate regulates macrophage function through multiple mechanisms and has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl (E)-2-methylbut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031523 | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-53-8, 617-54-9 | |
| Record name | Dimethyl mesaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)
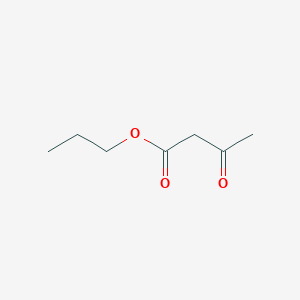

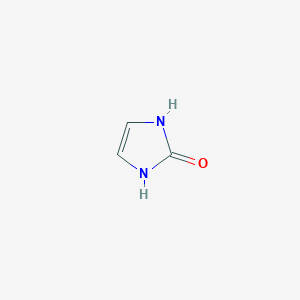

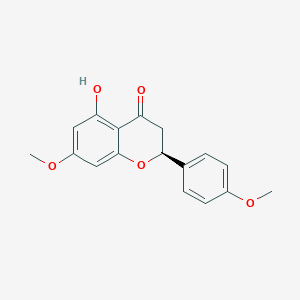
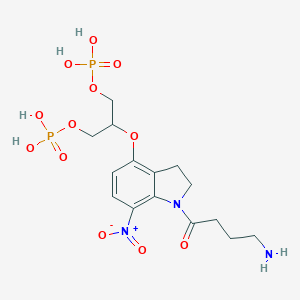
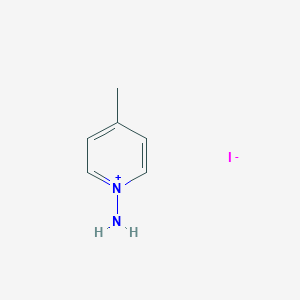
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)

